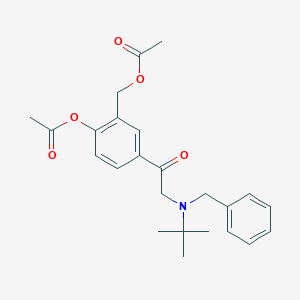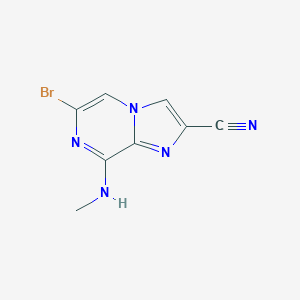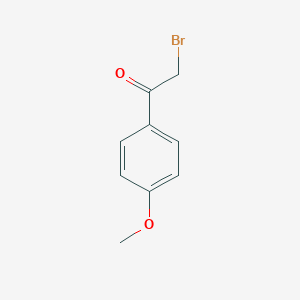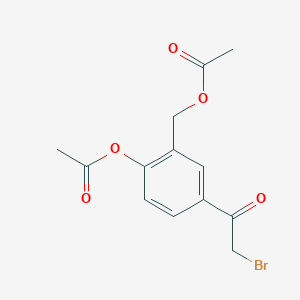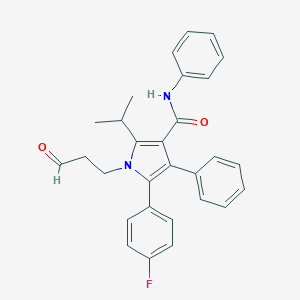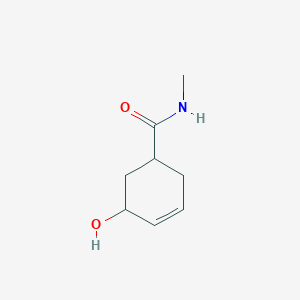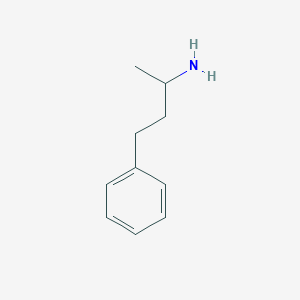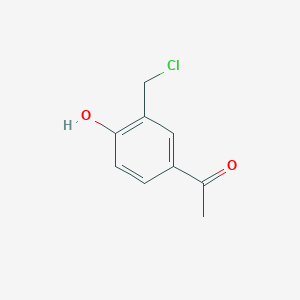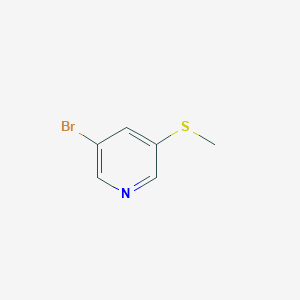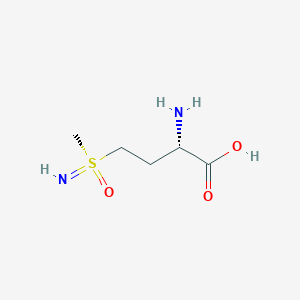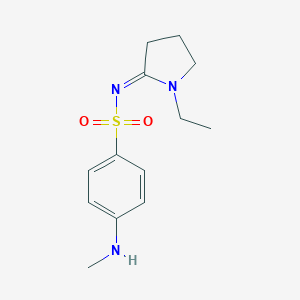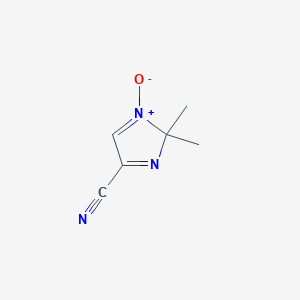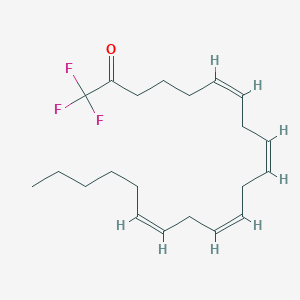
Aacocf3
Übersicht
Beschreibung
Arachidonyltrifluoromethane, also known as arachidonyl trifluoromethyl ketone, is a synthetic analog of arachidonic acid. This compound is characterized by the replacement of the carboxyl group in arachidonic acid with a trifluoromethyl ketone group. It is primarily known for its role as a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the release of arachidonic acid from membrane phospholipids .
Wissenschaftliche Forschungsanwendungen
Arachidonyltrifluoromethan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeug zur Untersuchung der Hemmung von Phospholipase A2 und verwandten enzymatischen Signalwegen verwendet.
Biologie: Die Verbindung wird in der Forschung zu zellulären Signalwegen eingesetzt, die Arachidonsäure und ihre Metaboliten beinhalten.
Medizin: Arachidonyltrifluoromethan wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie neurodegenerativen Erkrankungen, Herz-Kreislauf-Erkrankungen und Entzündungsstörungen untersucht.
Industrie: Es wird bei der Entwicklung von Pharmazeutika und als Forschungswerkzeug in verschiedenen biochemischen Assays verwendet .
5. Wirkmechanismus
Der primäre Wirkmechanismus von Arachidonyltrifluoromethan umfasst die Hemmung der zytosolischen Phospholipase A2 (cPLA2). Durch die Hemmung dieses Enzyms verhindert die Verbindung die Freisetzung von Arachidonsäure aus Membranphospholipiden und reduziert so die Produktion proinflammatorischer Eicosanoide. Diese Hemmung wird durch die Bindung der Trifluormethylketongruppe an das aktive Zentrum von cPLA2 erreicht, wodurch deren enzymatische Aktivität blockiert wird .
Ähnliche Verbindungen:
Arachidonsäure: Der natürliche Vorläufer von Arachidonyltrifluoromethan, der an verschiedenen Zellprozessen beteiligt ist.
Trifluormethylketonderivate: Andere Verbindungen mit ähnlichen Trifluormethylketongruppen, die verschiedene Enzyme hemmen.
Phospholipase A2-Inhibitoren: Eine Klasse von Verbindungen, die Phospholipase A2-Enzyme hemmen, einschließlich sowohl synthetischer als auch natürlicher Inhibitoren
Einzigartigkeit: Arachidonyltrifluoromethan ist einzigartig aufgrund seiner spezifischen Hemmung der 85 kDa zytosolischen Phospholipase A2 (cPLA2). Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf cPLA2-bezogene Signalwege und Krankheiten konzentriert. Seine Fähigkeit, Zellen zu permeieren und selektiv cPLA2 zu hemmen, unterscheidet es von anderen Inhibitoren, die möglicherweise breitere oder weniger spezifische Wirkungen haben .
Wirkmechanismus
Target of Action
Arachidonyl Trifluoromethyl Ketone (AACOCF3) is a potent and selective slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) and calcium-independent group VI phospholipase A2 (iPLA2) . These enzymes play a crucial role in inflammation by inducing the release of arachidonic acid from membrane phospholipids .
Mode of Action
This compound interacts with its targets, cPLA2 and iPLA2, by inhibiting their activity. It blocks the production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets . This compound inhibits the release of arachidonic acid (AA) with IC50 values of 2 and 8 μM in platelets and calcium ionophore-challenged U 937 cells, respectively .
Biochemical Pathways
The inhibition of cPLA2 and iPLA2 by this compound affects the phospholipid metabolism pathway. This compound triggers a cPLA2-mediated phospholipid remodeling pathway that promotes tumor proliferation and suppresses tumor immune responses . It also inhibits the production of thromboxane B and 12-hydroxyeicosatetraenoic acid (12-HETE), the major metabolites of AA in a dose-dependent way .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It inhibits macrophage PLA2 in a concentration-dependent way . In addition, this compound treatment inhibited GBM cell proliferation in vitro . It also has the potential to enhance NK cell-mediated immunosurveillance in leukemia cells .
Biochemische Analyse
Biochemical Properties
Arachidonyl trifluoromethyl ketone interacts with the 85-kDa cytosolic phospholipase A2 (cPLA2), serving as a potent and selective slow binding inhibitor . It blocks the production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets .
Cellular Effects
Arachidonyl trifluoromethyl ketone has been shown to inhibit glucose-induced insulin secretion from isolated rat islets . It also has effects on U937 cells and platelets, inhibiting the release of arachidonic acid .
Molecular Mechanism
The molecular mechanism of Arachidonyl trifluoromethyl ketone involves its interaction with cPLA2. It acts as a slow binding inhibitor, blocking the production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets .
Dosage Effects in Animal Models
In animal models, specifically ApoE–/– mice fed a high cholesterol diet, Arachidonyl trifluoromethyl ketone administered at a dosage of 10 mg/kg significantly reduced the expression of type III collagen protein .
Metabolic Pathways
Arachidonyl trifluoromethyl ketone is involved in the metabolic pathway of arachidonic acid. It acts as an inhibitor of cPLA2, blocking the production of arachidonate and 12-hydroxyeicosatetraenoic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of arachidonic acid with trifluoromethyl ketone reagents under specific conditions to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production. This may involve the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Arachidonyltrifluoromethan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die Trifluormethylketongruppe in andere funktionelle Gruppen umwandeln.
Substitution: Die Trifluormethylketongruppe kann unter geeigneten Bedingungen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu oxidierten Ketonen führen, während Reduktion zu Alkoholen oder anderen reduzierten Formen führen kann .
Vergleich Mit ähnlichen Verbindungen
Arachidonic Acid: The natural precursor to arachidonyltrifluoromethane, involved in various cellular processes.
Trifluoromethyl Ketone Derivatives: Other compounds with similar trifluoromethyl ketone groups that inhibit different enzymes.
Phospholipase A2 Inhibitors: A class of compounds that inhibit phospholipase A2 enzymes, including both synthetic and natural inhibitors
Uniqueness: Arachidonyltrifluoromethane is unique due to its specific inhibition of the 85 kDa cytosolic phospholipase A2 (cPLA2). This selectivity makes it a valuable tool in research focused on cPLA2-related pathways and diseases. Its ability to permeate cells and selectively inhibit cPLA2 distinguishes it from other inhibitors that may have broader or less specific effects .
Eigenschaften
IUPAC Name |
(6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWROONZUDKYKG-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017144 | |
| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149301-79-1 | |
| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149301-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidonyltrifluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149301791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arachidonyltrifluoromethane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARACHIDONYLTRIFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00XIW1CR0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Arachidonyl Trifluoromethyl Ketone (AACOCF3) acts as a slow- and tight-binding inhibitor of cytosolic phospholipase A2 (cPLA2) [, ]. It binds directly to the enzyme [], forming a charged hemiketal in the active site [], and prevents the enzyme from cleaving phospholipids, particularly those containing arachidonic acid (AA) [, ]. This inhibition reduces the release of AA and subsequently the production of downstream inflammatory mediators like prostaglandins and leukotrienes [, , , , , , , ]. Inhibiting cPLA2 activity with this compound has shown several downstream effects in various cell types and disease models:
- Reduced inflammation: this compound attenuates inflammation and tissue injury in models of spinal cord injury [, ], lung injury [, ], and ischemia-reperfusion injury [].
- Suppressed tumor growth: this compound can suppress tumor growth by inhibiting angiogenesis [] and by directly affecting tumor cell survival [, , ].
- Modulation of cell signaling: this compound can influence cell signaling pathways, including the ERK1/2 pathway [, ], p38 MAPK pathway [], and NF-κB pathway [, ].
- Altered ion channel activity: In certain cell types, this compound can modulate ion channel activity, such as L-type Ca2+ channels [] and K+ channels [, , ].
A:
- Spectroscopic Data: While the provided papers do not detail complete spectroscopic data for this compound, [] describes using 19F and 13C NMR experiments to study its interaction with cPLA2. They observed a 13C NMR chemical shift value of 101.0 ppm for the carbonyl carbon of the enzyme-bound inhibitor, suggesting it exists as a charged hemiketal.
ANone: The provided research focuses primarily on the biological activity and mechanism of action of this compound. Information regarding its material compatibility and stability under various conditions (temperature, pH, solvents, etc.) is not discussed.
- Elucidating cPLA2 function: this compound helps researchers understand the roles of cPLA2 in various cellular processes, such as inflammation, signal transduction, and cell death [, , , , , , , , ].
- Developing therapeutic strategies: By inhibiting cPLA2, this compound shows potential as a starting point for developing drugs targeting inflammation, cancer, and other diseases [, , , , , , , ].
ANone: The provided research papers do not delve into the computational chemistry or modeling of this compound. There is no mention of specific simulations, calculations, or QSAR models developed for this compound.
ANone: While dedicated SAR studies are not presented, several papers offer insights into the structural features important for this compound's activity:
- Trifluoromethyl ketone group: This moiety is essential for potent inhibition of cPLA2, likely through the formation of a stable hemiketal with the enzyme's active site serine [, ].
- Arachidonyl chain: The presence of the arachidonyl chain significantly enhances this compound's inhibitory potency compared to shorter-chain analogues, highlighting the importance of structural mimicry to the natural arachidonic acid substrate [, ].
- COOH group modifications: Replacing the COOH group with other functionalities (COCH3, CH(OH)CF3, CHO, or CONH2) abolishes or significantly reduces cPLA2 inhibition, indicating its critical role in binding [].
ANone: The provided papers primarily focus on this compound's biological activity and do not offer detailed information about its stability under various conditions (temperature, pH, light exposure, etc.) or strategies for formulation to improve stability, solubility, or bioavailability.
ANone: The available research papers primarily focus on this compound's mechanism of action, downstream effects, and potential as a tool for studying cPLA2. They do not cover aspects related to SHE regulations, detailed PK/PD analysis, toxicity profiles, drug delivery strategies, or other applied aspects of drug development.
ANone: While the papers do not provide a complete historical overview, they highlight some key milestones in this compound research:
- Early 1990s: this compound emerges as a potent and relatively selective inhibitor of cPLA2 [, ], enabling researchers to investigate the role of this enzyme in various cellular processes.
- Mid-1990s to early 2000s: Research using this compound unravels the involvement of cPLA2 in inflammation, cell signaling, and cell death in various cell types and disease models [, , , , , , , , , , , , , ].
- Recent years: Studies continue to explore the therapeutic potential of targeting cPLA2 with this compound and related compounds, particularly in the context of cancer and inflammatory diseases [, , , , , , , ].
ANone: Yes, this compound research exemplifies cross-disciplinary collaboration:
- Biochemistry and Enzymology: Understanding this compound's interaction with cPLA2 [, ] and the enzyme's role in AA metabolism [, , ] are fundamental to its use.
- Cell Biology and Immunology: this compound research has significantly advanced our understanding of cPLA2 in inflammation [, , , , , , , ], signal transduction [, , , , ], and cell death [, ].
- Pharmacology and Drug Development: The use of this compound as a pharmacological tool has fueled the exploration of cPLA2 as a therapeutic target for cancer [, , , ], inflammatory diseases [, , , , ], and other conditions [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


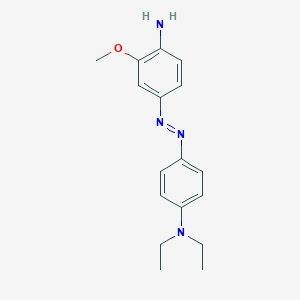
![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)
